molecular formula C23H17N3O4 B10885550 1-{4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}propan-1-one

1-{4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}propan-1-one

Cat. No.: B10885550
M. Wt: 399.4 g/mol
InChI Key: PQYZYVXUJQDJPZ-UHFFFAOYSA-N
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Description

1-{4-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-PROPANONE is a complex organic compound with the molecular formula C23H17N3O4. It is characterized by the presence of a quinoxaline moiety and a nitrophenyl group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-{4-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-PROPANONE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoxaline derivative followed by a coupling reaction with a phenoxyphenylpropanone precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1-{4-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{4-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-PROPANONE involves its interaction with specific molecular targets. The nitro group and quinoxaline moiety play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-{4-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-PROPANONE can be compared with other similar compounds, such as:

    1-{4-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}ETHANONE: Similar in structure but with a different alkyl chain length, affecting its chemical properties and reactivity.

    1-{4-[2-AMINO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-PROPANONE: The amino group provides different reactivity and potential biological activity compared to the nitro group.

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

1-[4-(2-nitro-4-quinoxalin-2-ylphenoxy)phenyl]propan-1-one

InChI

InChI=1S/C23H17N3O4/c1-2-22(27)15-7-10-17(11-8-15)30-23-12-9-16(13-21(23)26(28)29)20-14-24-18-5-3-4-6-19(18)25-20/h3-14H,2H2,1H3

InChI Key

PQYZYVXUJQDJPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]

Origin of Product

United States

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